2-[(2-Bromo-4-chlorophenyl)amino]-N'-[(E)-(pyridin-4-YL)methylidene]acetohydrazide
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Overview
Description
2-[(2-Bromo-4-chlorophenyl)amino]-N’-[(E)-(pyridin-4-YL)methylidene]acetohydrazide is a synthetic organic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, biology, and materials science. This compound is characterized by the presence of a bromo-chlorophenyl group, a pyridine ring, and an acetohydrazide moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Bromo-4-chlorophenyl)amino]-N’-[(E)-(pyridin-4-YL)methylidene]acetohydrazide typically involves the following steps:
Formation of the hydrazide: The initial step involves the reaction of 2-bromo-4-chloroaniline with acetic anhydride to form the corresponding acetohydrazide.
Condensation reaction: The acetohydrazide is then subjected to a condensation reaction with pyridine-4-carbaldehyde under acidic or basic conditions to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Bromo-4-chlorophenyl)amino]-N’-[(E)-(pyridin-4-YL)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromo and chloro groups can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with new functional groups replacing the bromo or chloro groups.
Scientific Research Applications
2-[(2-Bromo-4-chlorophenyl)amino]-N’-[(E)-(pyridin-4-YL)methylidene]acetohydrazide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biology: The compound is used in studies related to enzyme inhibition and protein binding.
Materials Science: It is explored for its potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[(2-Bromo-4-chlorophenyl)amino]-N’-[(E)-(pyridin-4-YL)methylidene]acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
- **2-[(2-Bromo-4-chlorophenyl)amino]-N’-[(E)-(pyridin-3-YL)methylidene]acetohydrazide
- **2-[(2-Bromo-4-chlorophenyl)amino]-N’-[(E)-(pyridin-2-YL)methylidene]acetohydrazide
Uniqueness
2-[(2-Bromo-4-chlorophenyl)amino]-N’-[(E)-(pyridin-4-YL)methylidene]acetohydrazide is unique due to the specific positioning of the pyridine ring, which can influence its binding affinity and specificity towards molecular targets. This positional variation can result in different biological activities and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C14H12BrClN4O |
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Molecular Weight |
367.63 g/mol |
IUPAC Name |
2-(2-bromo-4-chloroanilino)-N-[(E)-pyridin-4-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C14H12BrClN4O/c15-12-7-11(16)1-2-13(12)18-9-14(21)20-19-8-10-3-5-17-6-4-10/h1-8,18H,9H2,(H,20,21)/b19-8+ |
InChI Key |
ZCGZTHFMHFPQJC-UFWORHAWSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Br)NCC(=O)N/N=C/C2=CC=NC=C2 |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Br)NCC(=O)NN=CC2=CC=NC=C2 |
Origin of Product |
United States |
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